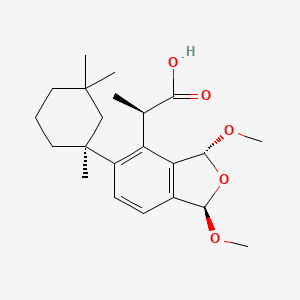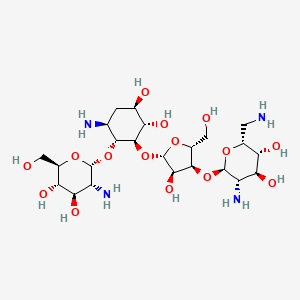
Inosamycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosamycin C is a natural product found in Streptomyces hygroscopicus with data available.
Applications De Recherche Scientifique
1. Antibacterial Properties and Structural Characteristics
Inosamycin C is part of a complex of new antibiotics called inosamycins, produced by Streptomyces hygroscopicus. These antibiotics, including inosamycin C, are novel aminocyclitol antibiotics, structurally related to neomycin, paromomycin, and ribostamycin. They are characterized by the presence of 2-deoxy-scyllo-inosamine, differentiating them from other aminoglycosides which contain 2-deoxystreptamine. The inosamycins exhibit a broad antibacterial spectrum, although they show inactivity against most aminoglycoside-resistant organisms. Inosamycin A, a major component of this complex, has been noted to have antibacterial activity comparable to neomycin (Tsunakawa et al., 1985) (Tsunakawa et al., 1985).
2. Role in Ophthalmic Medicine
Mitomycin C, which shares some structural similarities with inosamycin C, is widely used in ophthalmic medicine. It is used to inhibit wound healing responses and reduce scarring in various ocular surgeries. This application highlights the potential of inosamycin C in similar medical scenarios, given its structural relation to mitomycin C (Abraham et al., 2006).
3. Fosfomycin Resistance Research
Research into resistance mechanisms against antibiotics like fosfomycin provides insights into the broader scope of antibiotic resistance, which can be relevant to understanding the resistance potential against compounds like inosamycin C. Studies have explored the prevalence of fosfomycin resistance in various bacteria, shedding light on the mechanisms of antibiotic resistance and the potential risks associated with the use of antibiotics structurally related to inosamycin C (Wachino et al., 2010) (Ito et al., 2017).
4. Potential in Cancer Chemotherapy
Mitomycin C, structurally related to inosamycin C, has been used in cancer chemotherapy for over five decades. Its mechanism involves DNA alkylation, suggesting a potential pathway for inosamycin C in similar applications. This provides a direction for future research into the use of inosamycin C or its derivatives in cancer treatment (Wang et al., 2022).
Propriétés
Nom du produit |
Inosamycin C |
|---|---|
Formule moléculaire |
C23H44N4O15 |
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)41-19-9(4-29)39-23(17(19)36)42-20-12(31)6(30)1-5(25)18(20)40-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10-,11+,12-,13-,14+,15-,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
Clé InChI |
HRQVVDAXGRRDRM-BHNZIENWSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CO)O)O)N)N |
Synonymes |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



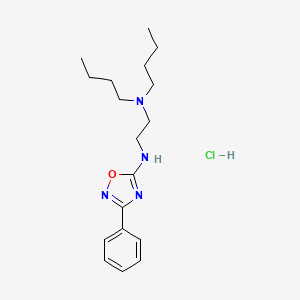
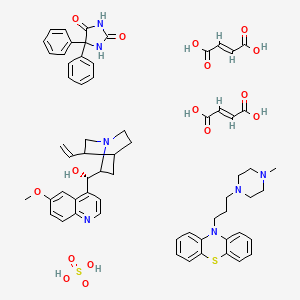

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)
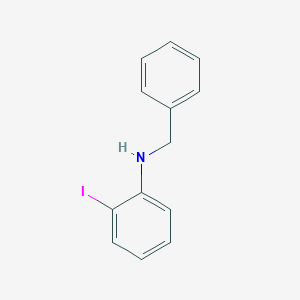


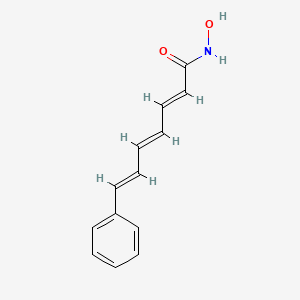
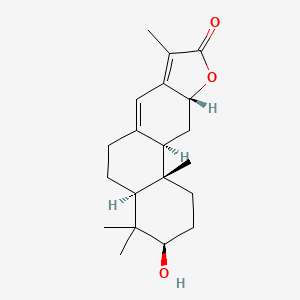

![(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)
![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)

